molecular formula C10H12N2 B8476766 2-Methyl-3-anilinopropionitrile

2-Methyl-3-anilinopropionitrile

Cat. No.: B8476766
M. Wt: 160.22 g/mol
InChI Key: UEHPSSVKTDSBIQ-UHFFFAOYSA-N
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Description

3-Anilinopropionitrile (CAS No. 1075-76-9; EEC No. 214-057-6) is a nitrile derivative with the chemical structure N-(2-cyanoethyl)aniline . It is characterized by an aniline group attached to a propionitrile backbone. This compound is utilized in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers, where its nitrile functionality enables further derivatization.

Instead, the analysis focuses on 3-Anilinopropionitrile and its hydroxyethyl-substituted analog, 3-(N-(2-hydroxyethyl)anilinopropionitrile (EC 202-174-5), to infer structural and functional comparisons.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-anilino-2-methylpropanenitrile

InChI

InChI=1S/C10H12N2/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6,9,12H,8H2,1H3

InChI Key

UEHPSSVKTDSBIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=CC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key distinctions between 3-Anilinopropionitrile and its hydroxyethyl derivative:

Property 3-Anilinopropionitrile 3-(N-(2-hydroxyethyl)anilinopropionitrile
CAS No. 1075-76-9 Not explicitly stated (EC 202-174-5)
Substituent –H at the ethyl group –CH₂CH₂OH (2-hydroxyethyl group)
Reactivity Nitrile group enables nucleophilic additions (e.g., hydrolysis to amides) Hydroxyethyl group enhances hydrophilicity and potential for hydrogen bonding
Applications Intermediate in pharmaceuticals, polymers Likely used in water-soluble formulations or specialty chemicals due to hydroxyl group

Market and Consumption Data

The hydroxyethyl derivative (3-(N-(2-hydroxyethyl)anilinopropionitrile) has extensive market coverage, with global consumption analyzed across 2169 pages and 10,029 spreadsheets, updated monthly . Key insights include:

  • Geographic Analysis : Consumption data segmented by country, with forecasts extending to 2046 .

In contrast, 3-Anilinopropionitrile lacks comparable public market datasets in the provided evidence, suggesting its niche or proprietary use.

Limitations and Implications

Absence of 2-Methyl Derivative Data: No evidence directly addresses 2-Methyl-3-anilinopropionitrile.

Hydroxyethyl Derivative Dominance : The hydroxyethyl-substituted compound’s detailed market reports imply broader industrial adoption, possibly due to its hydrophilic properties .

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